

An In-depth Technical Guide to N-(4-Methoxybenzyl)-N-methylamine

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Compound of Interest

Compound Name: *N-(4-Methoxybenzyl)-N-methylamine*

Cat. No.: *B1662042*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **N-(4-Methoxybenzyl)-N-methylamine**, a versatile secondary amine utilized in various facets of chemical synthesis and pharmaceutical development. The document elucidates its fundamental physicochemical properties, with a primary focus on its molecular weight, and details validated protocols for its synthesis and characterization. Furthermore, it explores the compound's applications, particularly in the context of drug discovery, and underscores the importance of rigorous analytical validation for its use in research and development.

Core Physicochemical Properties

N-(4-Methoxybenzyl)-N-methylamine, also known as 4-Methoxy-N-methylbenzenemethanamine, is a key building block in organic synthesis.^[1] A thorough understanding of its fundamental properties is critical for its effective application.

Molecular Identity and Weight

The cornerstone of any chemical entity's characterization is its molecular formula and the corresponding molecular weight.

Identifier	Value	Source
Molecular Formula	C ₉ H ₁₃ NO	[1] [2] [3] [4]
Molecular Weight	151.21 g/mol	[1] [3] [4] [5]
Accurate Mass	151.0997 g/mol	[1]
CAS Number	702-24-9	[1] [2] [3] [4]

The molecular weight of 151.21 g/mol is a crucial parameter for stoichiometric calculations in reaction planning and for the interpretation of mass spectrometry data.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Physicochemical Characteristics

The physical state and solubility of a compound dictate its handling, storage, and reaction conditions.

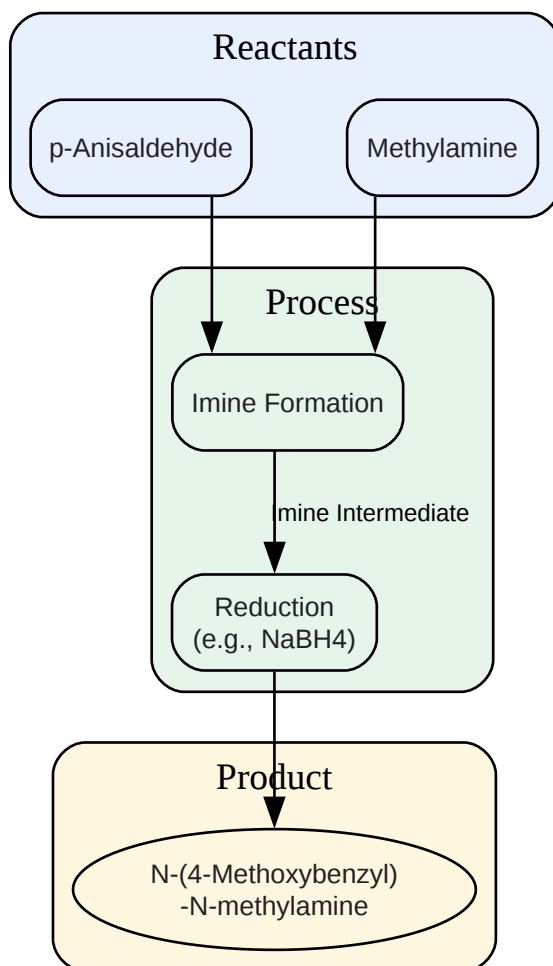
Property	Value	Source
Appearance	Clear beige oil	[3] [6]
Density	0.975 - 1.008 g/cm ³ at 25 °C	[2] [3] [6]
Boiling Point	88-90 °C at 1 mmHg	[2] [3] [5] [6]
Flash Point	85.1 - 109 °C	[2] [3] [6]
Refractive Index	n ₂₀ /D 1.529	[2] [3] [6]
Solubility	Slightly soluble in chloroform and methanol	[3] [6]
Storage Temperature	2-8 °C	[3] [6]

Synthesis and Purification

The reliable synthesis of **N-(4-Methoxybenzyl)-N-methylamine** is paramount for its application in research. A common and effective method is the reductive amination of p-anisaldehyde with methylamine.

Synthetic Workflow: Reductive Amination

This process involves the formation of an imine intermediate from p-anisaldehyde and methylamine, which is then reduced to the target secondary amine.



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Caption: Reductive amination workflow for the synthesis of **N-(4-Methoxybenzyl)-N-methylamine**.

Detailed Experimental Protocol

Materials:

- p-Anisaldehyde

- Methylamine (e.g., 40% in water)
- Sodium borohydride (NaBH_4)
- Methanol
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Imine Formation: In a round-bottom flask, dissolve p-anisaldehyde in methanol. Cool the solution in an ice bath.
- Slowly add methylamine solution to the cooled solution with stirring.
- Allow the reaction to stir at room temperature for 1-2 hours to ensure complete imine formation.
- Reduction: Cool the reaction mixture again in an ice bath.
- Add sodium borohydride portion-wise, controlling the temperature to prevent excessive foaming.
- After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-3 hours.
- Work-up and Purification: Quench the reaction by slowly adding water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with dichloromethane (3x).

- Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude oil by vacuum distillation to obtain pure **N-(4-Methoxybenzyl)-N-methylamine**.

Analytical Characterization and Validation

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Expected chemical shifts (δ) in CDCl_3 are approximately:
 - Aromatic protons: 6.8-7.3 ppm (multiplet, 4H)
 - Methoxy protons ($-\text{OCH}_3$): ~3.8 ppm (singlet, 3H)
 - Benzyl protons ($-\text{CH}_2-$): ~3.6 ppm (singlet, 2H)
 - N-Methyl protons ($-\text{NCH}_3$): ~2.4 ppm (singlet, 3H)
 - Amine proton ($-\text{NH}-$): Variable, often a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands confirming the presence of specific functional groups.^[7]

Functional Group	Wavenumber (cm ⁻¹)	Description
N-H Stretch	3350-3310 (weak)	Secondary amine
C-H Stretch (sp ³)	2800-3000	Aliphatic C-H
C-H Stretch (sp ²)	3000-3100	Aromatic C-H
C=C Stretch	1500-1600	Aromatic ring
C-N Stretch	1250-1020	Aliphatic amine
C-O Stretch	1250-1000	Aryl ether

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 151, confirming the molecular weight.

Chromatographic Purity

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC):

These techniques are employed to assess the purity of the synthesized compound. A single major peak in the chromatogram indicates a high degree of purity.

Applications in Drug Development and Research

N-(4-Methoxybenzyl)-N-methylamine serves as a valuable intermediate in the synthesis of more complex molecules, including pharmacologically active compounds.^{[6][8]}

Precursor for Pharmaceutical Ingredients

The methoxybenzyl group can act as a protecting group for amines in multi-step syntheses.^[9] The secondary amine functionality provides a reactive site for further chemical modifications to build more complex molecular architectures.

Role in the Synthesis of Bioactive Compounds

This compound is utilized in the preparation of various classes of compounds, including:

- Toll-like receptor 9 (TLR9) signaling antagonists: These have potential applications in the treatment of immune disorders.[3][6][8]
- Trifluoromethyl-sulfonimidamides: These are of interest in medicinal chemistry.[3][6][8]

The N-benzyl moiety is a common structural motif in a number of designer drugs, highlighting the importance of its analytical characterization.[10]

Conclusion

N-(4-Methoxybenzyl)-N-methylamine, with a molecular weight of 151.21 g/mol, is a fundamental building block in organic and medicinal chemistry.[1][3][4][5] Its synthesis via reductive amination is a reliable method, and its identity and purity must be rigorously confirmed through a combination of spectroscopic and chromatographic techniques. Its utility as a synthetic intermediate in the development of novel therapeutic agents underscores its importance to the scientific research community.

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